molecular formula C11H17NO2S B5302691 N-[1-(2-methylphenyl)propyl]methanesulfonamide

N-[1-(2-methylphenyl)propyl]methanesulfonamide

Cat. No. B5302691
M. Wt: 227.33 g/mol
InChI Key: BXPWEFZELHKAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methylphenyl)propyl]methanesulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). It was first synthesized in 1991 by scientists at Sankyo Co. Ltd. in Japan. Since then, NS-398 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-[1-(2-methylphenyl)propyl]methanesulfonamide selectively inhibits COX-2, while sparing COX-1. COX-1 is an enzyme that is involved in the production of prostaglandins that are important for normal physiological processes such as maintaining the integrity of the gastrointestinal tract. By selectively inhibiting COX-2, this compound can reduce inflammation and pain without causing unwanted side effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, this compound has been shown to have neuroprotective effects in models of stroke and traumatic brain injury. These effects are thought to be mediated by the inhibition of COX-2 and the subsequent reduction in prostaglandin production.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(2-methylphenyl)propyl]methanesulfonamide is its selectivity for COX-2. This allows researchers to investigate the role of COX-2 in various biological processes without interfering with the normal physiological functions of COX-1. However, one limitation of this compound is that it is not a clinically approved drug and therefore cannot be used in human studies.

Future Directions

There are many potential future directions for research involving N-[1-(2-methylphenyl)propyl]methanesulfonamide. One area of interest is the role of COX-2 in cancer. COX-2 has been shown to be overexpressed in many types of cancer, and there is evidence to suggest that inhibiting COX-2 may have anti-tumor effects. Another area of interest is the role of COX-2 in neurodegenerative diseases such as Alzheimer's disease. Finally, there is also potential for the development of new COX-2 inhibitors based on the structure of this compound.

Synthesis Methods

N-[1-(2-methylphenyl)propyl]methanesulfonamide can be synthesized by reacting 2-methylphenylpropylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-[1-(2-methylphenyl)propyl]methanesulfonamide is commonly used in scientific research as a tool to study the role of COX-2 in various biological processes. COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, this compound can be used to investigate the role of prostaglandins in various disease states.

properties

IUPAC Name

N-[1-(2-methylphenyl)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-4-11(12-15(3,13)14)10-8-6-5-7-9(10)2/h5-8,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPWEFZELHKAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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